1-Ethylpiperidine

Description

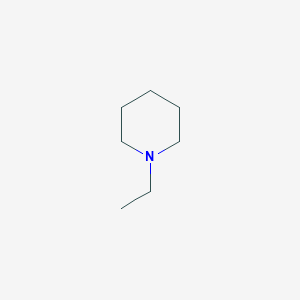

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-8-6-4-3-5-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLZVHNRZJPSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | 1-ETHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061102 | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-ethylpiperidine appears as a colorless liquid with the odor of pepper. Less dense than water. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid | |

| Record name | 1-ETHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

766-09-6 | |

| Record name | 1-ETHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IE43L0926 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpiperidine: Synthesis and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine, a tertiary amine with significant applications in organic synthesis and pharmaceutical development, serves as a versatile building block and reagent. This document provides a comprehensive overview of its synthesis and key physical properties. Detailed experimental protocols for common synthetic routes, including reductive amination and direct alkylation, are presented to facilitate its preparation in a laboratory setting. All quantitative data are summarized for clarity, and a representative synthetic workflow is illustrated.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic amine-like or peppery odor.[1][2] It is a flammable liquid and its vapors can form explosive mixtures with air.[1][2] The compound is soluble in water and many organic solvents.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅N | [3][4][5] |

| Molecular Weight | 113.20 g/mol | [1][5][6] |

| Boiling Point | 129-131 °C | [3][4][5][6] |

| Melting Point | -20 °C | [3][4][6][7] |

| Density | 0.824 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.444 | [3][5][7] |

| Flash Point | 18 °C (64.4 °F) | [6] |

| Water Solubility | 50 g/L | [3][8] |

| pKa | 10.45 at 23 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and practical approaches involve the N-alkylation of piperidine. Below are detailed protocols for two widely used methods: reductive amination and direct alkylation with an ethyl halide.

Reductive Amination of Piperidine with Acetaldehyde

Reductive amination is a highly efficient one-pot method for the synthesis of amines.[9] It involves the reaction of a carbonyl compound (acetaldehyde) with an amine (piperidine) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the target tertiary amine.[10] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often employed for this transformation as it is tolerant of mildly acidic conditions and selectively reduces the iminium ion in the presence of the aldehyde.[4][10]

Experimental Protocol:

-

Materials:

-

Piperidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add acetaldehyde (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to yield the pure product.

-

Direct Alkylation of Piperidine with Ethyl Iodide

The direct N-alkylation of piperidine with an ethyl halide is a classical and straightforward method for the synthesis of this compound.[3] This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of piperidine attacks the electrophilic carbon of the ethyl halide. A base is often used to neutralize the hydrohalic acid byproduct.

Experimental Protocol:

-

Materials:

-

Piperidine

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Slowly add ethyl iodide (1.1 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: Workflow for the synthesis of this compound via reductive amination.

Conclusion

This technical guide has detailed the key physical properties of this compound and provided robust experimental protocols for its synthesis via reductive amination and direct alkylation. The presented information aims to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge for the effective preparation and handling of this important chemical intermediate.

References

- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectral Data of 1-Ethylpiperidine (CAS Number 766-09-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Ethylpiperidine (CAS 766-09-6), a key building block in organic synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data. Detailed experimental protocols, data tables, and workflow diagrams are presented to facilitate its use in research and development.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using electron ionization (EI), reveals a distinct fragmentation pattern that is characteristic of cyclic amines.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 113 | 18.4 | [M]⁺ (Molecular Ion) |

| 112 | 19.9 | [M-H]⁺ |

| 98 | 100.0 | [M-CH₃]⁺ |

| 84 | 7.5 | [M-C₂H₅]⁺ |

| 70 | 4.4 | [C₄H₈N]⁺ |

| 57 | 11.5 | [C₄H₉]⁺ |

| 56 | 8.3 | [C₄H₈]⁺ |

| 55 | 10.7 | [C₄H₇]⁺ |

| 42 | 24.1 | [C₂H₄N]⁺ |

| 41 | 10.4 | [C₃H₅]⁺ |

Data sourced from the NIST WebBook and ChemicalBook.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for obtaining the mass spectrum of a volatile liquid like this compound is through direct injection into an electron ionization mass spectrometer.

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

An electron ionization source is utilized.

-

The electron energy is set to a standard of 70 eV to induce fragmentation.[3][4]

-

The ion source temperature is maintained at approximately 200-250°C.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) is calibrated according to the manufacturer's specifications.

-

-

Data Acquisition:

-

The prepared sample is introduced into the ion source via a direct insertion probe or through gas chromatography for separation prior to analysis.

-

The sample is vaporized, and the gaseous molecules are bombarded by the electron beam, leading to ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Data Presentation

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.37 | q (quartet) | 2H | N-CH₂-CH₃ |

| 2.35 | t (triplet) | 4H | Piperidine C2, C6 -H |

| 1.51 | m (multiplet) | 4H | Piperidine C3, C5 -H |

| 1.39 | m (multiplet) | 2H | Piperidine C4 -H |

| 1.07 | t (triplet) | 3H | N-CH₂-CH₃ |

Data sourced from ChemicalBook.[5]

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 52.9 | N-CH₂-CH₃ |

| 54.4 | Piperidine C2, C6 |

| 26.2 | Piperidine C3, C5 |

| 24.4 | Piperidine C4 |

| 12.1 | N-CH₂-CH₃ |

Data sourced from ChemicalBook and SpectraBase.[1][6]

Experimental Protocol: Solution-State NMR Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to ensure homogeneity and improve spectral resolution.

-

Standard acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay) and ¹³C NMR (e.g., with proton decoupling) are set.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to TMS.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants are analyzed to determine the connectivity of the protons.

-

The ¹³C NMR spectrum is analyzed to identify the number of unique carbon environments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by the absence of N-H stretches and the presence of C-H and C-N stretching and bending vibrations.

Data Presentation

Table 4: Infrared (IR) Spectral Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2965 - 2800 | C-H stretching (alkyl) |

| 1465 - 1440 | C-H bending (CH₂) |

| 1380 - 1365 | C-H bending (CH₃) |

| 1200 - 1020 | C-N stretching (aliphatic amine) |

Data interpretation based on typical IR absorption ranges for tertiary amines.[7][8]

Experimental Protocol: Liquid-Phase FT-IR Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

The sample compartment of the FT-IR spectrometer is purged to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the clean, empty salt plates is collected.

-

-

Data Acquisition:

-

The salt plates with the sample are placed in the sample holder.

-

The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]

-

-

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.

-

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis of this compound.

Logical Relationship in Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different types of spectral data in confirming the structure of this compound.

Caption: Logical Interplay of Spectral Data for Structure Confirmation.

References

- 1. This compound(766-09-6) 13C NMR spectrum [chemicalbook.com]

- 2. Piperidine, 1-ethyl- [webbook.nist.gov]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. This compound(766-09-6) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Piperidine, 1-ethyl- [webbook.nist.gov]

- 8. Piperidine, 1-ethyl- [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

N-Ethylpiperidine chemical structure and molecular weight

An In-depth Technical Guide to N-Ethylpiperidine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpiperidine is a cyclic tertiary amine that serves as a valuable building block and intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, derived from the piperidine heterocycle, imparts specific physicochemical properties that are leveraged in various chemical transformations. This guide provides a detailed overview of the chemical structure, molecular weight, and key quantitative properties of N-Ethylpiperidine. It also includes a representative experimental protocol for its synthesis and a general method for its analysis, supplemented by a workflow diagram for clarity.

Chemical Structure and Identification

N-Ethylpiperidine, also known as 1-ethylpiperidine, consists of a six-membered piperidine ring where the nitrogen atom is substituted with an ethyl group.[1] This structure results in a colorless to pale yellow liquid with a characteristic amine or pepper-like odor.[1][2]

The definitive identifiers for N-Ethylpiperidine are:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₁₅N[2]

-

CAS Number: 766-09-6

-

SMILES: CCN1CCCCC1[2]

-

InChIKey: HTLZVHNRZJPSMI-UHFFFAOYSA-N[2]

Quantitative Physicochemical Data

The physical and chemical properties of N-Ethylpiperidine are critical for its application in synthesis and for ensuring safe handling. The data below has been compiled from various sources and is presented for easy reference.

| Property | Value |

| Molecular Weight | 113.20 g/mol [2][3] |

| Density | 0.820 - 0.825 g/mL at 25 °C[3][4] |

| Boiling Point | 129 - 131 °C[3][4] |

| Melting Point | -20 °C to -50 °C[3][4] |

| Flash Point | 16.9 - 18 °C (62.4 - 66 °F)[3][4] |

| Refractive Index (n²⁰/D) | ~1.444[3][5] |

| pKa | 10.45 (at 23 °C)[5] |

| Water Solubility | 50 g/L[5] |

Experimental Protocols

Synthesis of N-Ethylpiperidine via Ethylation of Piperidine

This protocol is adapted from a procedure published in Organic Syntheses, which describes the ethylation of an amine using ethylene with an alkali-metal salt of the amine as a catalyst.[1] This method is illustrative of a general technique for ethylating amines.[1]

Materials:

-

Piperidine (fractionally distilled)

-

Sodium metal

-

Ethylene gas

-

Methanol

-

A high-pressure autoclave equipped with a stirrer

Procedure:

-

Catalyst Preparation: A solution of piperidine is prepared in a suitable flask. Small pieces of sodium metal are added cautiously to the piperidine to form the sodium salt of piperidine, which acts as the catalyst.

-

Reaction Setup: The piperidine and catalyst mixture is transferred to a high-pressure autoclave.

-

Ethylation Reaction: The autoclave is sealed and then pressurized with ethylene gas to approximately 400 psi. The vessel is heated to 100°C while stirring. The reaction progress is monitored by observing a drop in pressure as the ethylene is consumed, which typically takes 2.5 to 10 hours.[1]

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and the excess ethylene is carefully vented. The reaction mixture is transferred to a round-bottomed flask, and the autoclave is rinsed with methanol, which is added to the flask.

-

Distillation: The product is purified by fractional distillation. An initial fraction (fore-cut) is collected, followed by the main fraction of N-Ethylpiperidine, which distills at 129–130.5°C.[1]

References

A Comprehensive Technical Guide to the Solubility of 1-Ethylpiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Ethylpiperidine in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data with predictions based on the physicochemical properties of the molecule. Furthermore, it offers a detailed, standard experimental protocol for the quantitative determination of solubility, which can be employed by researchers to generate precise data for their specific applications.

Core Concepts in the Solubility of this compound

This compound is a cyclic tertiary amine with a molecular formula of C₇H₁₅N. Its structure, featuring a polar amine group and a nonpolar ethyl and piperidine ring, governs its solubility characteristics. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, influencing its interaction with protic solvents. Generally, this compound is recognized as being soluble in water and a range of organic solvents.[1]

Solubility Profile of this compound

The following table summarizes the solubility of this compound in water and a selection of common organic solvents. Where quantitative data is available, it is provided. In other cases, qualitative solubility is described based on general chemical principles and available literature.

| Solvent Class | Solvent Name | Molecular Formula | Qualitative Solubility | Quantitative Solubility (at 20°C) | Citation |

| Aqueous | Water | H₂O | Soluble | 50 g/L | [1][2] |

| Alcohols | Methanol | CH₃OH | Miscible | Data not available | |

| Ethanol | C₂H₅OH | Miscible | Data not available | ||

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Data not available | |

| Ketones | Acetone | CH₃COCH₃ | Soluble | Data not available | |

| Hydrocarbons | Hexane | C₆H₁₄ | Sparingly Soluble | Data not available | |

| Toluene | C₇H₈ | Soluble | Data not available |

Note on Qualitative Solubility: The qualitative assessments are based on the principle of "like dissolves like." this compound, being a polar molecule, is expected to be miscible with polar protic solvents like methanol and ethanol. Its solubility is anticipated to be lower in nonpolar solvents like hexane.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

1. Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a clean, dry scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours. This allows for the separation of the undissolved this compound from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, tared volumetric flask to remove any undissolved microparticles.

-

Record the mass of the filtered solution.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Mass of filtered solution

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Ethylpiperidine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 1-Ethylpiperidine in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research activities.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive pepper-like odor.[1][2] It is recognized as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 766-09-6 | |

| Molecular Formula | C7H15N | |

| Molecular Weight | 113.20 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellowish liquid | [4] |

| Odor | Pepper-like | [1][2] |

| Boiling Point | 129-131 °C | [6] |

| Melting Point | -20 °C | [6] |

| Flash Point | 19 °C (66.2 °F) | [7] |

| Density | 0.824 g/mL at 25 °C | |

| Solubility in Water | 50 g/L at 20 °C | [4] |

| Vapor Pressure | 12.76 hPa at 20 °C | [8] |

| Vapor Density | 3.90 (Air = 1.0) | [7] |

Hazard Identification and GHS Classification

This compound is a hazardous substance that poses multiple risks. It is a highly flammable liquid and vapor and is toxic if swallowed or inhaled.[1] It causes severe skin burns and eye damage.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[8][9] Use spark-proof tools and explosion-proof equipment.[7]

-

Grounding: Ground and bond containers when transferring the material to prevent static discharge.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] A face shield may be necessary for splash protection.[10]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[10]

Storage

-

Containers: Store in tightly closed containers in a cool, dry, and well-ventilated area.[7][10]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[7][10]

-

Segregation: Store corrosives separately from flammable materials.[5]

-

Location: Store below eye level.[5]

Experimental Protocols

This compound is utilized in various organic synthesis reactions.[1][7] The following is a generalized protocol for its use as a reagent, based on a known synthesis.

General Protocol for a Reaction Using this compound as a Base

Objective: To perform a base-mediated organic reaction using this compound.

Materials:

-

This compound

-

Reactants and solvent (ensure compatibility with this compound)

-

Round-bottom flask and appropriate glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating/cooling bath as required by the specific reaction

-

Quenching solution (e.g., water, dilute acid)

Procedure:

-

Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas.

-

Addition of Reagents: Charge the flask with the starting materials and solvent.

-

Addition of this compound: Slowly add the required amount of this compound to the reaction mixture via a syringe or dropping funnel. The addition may be exothermic; control the temperature as necessary.

-

Reaction: Stir the mixture at the designated temperature for the required reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding the appropriate quenching solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and perform an aqueous work-up. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., chromatography, distillation).

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [7] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][7] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [7] |

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[10]

-

Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode in a fire.[10] Poisonous gases, including nitrogen oxides, are produced in a fire.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spills and Leaks

-

Evacuation: Evacuate non-essential personnel from the area.[10]

-

Ignition Sources: Remove all sources of ignition.[10]

-

Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[10]

-

Ventilation: Ventilate the area and wash the spill site after material pickup is complete.[10]

-

Waste: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[10]

Visualized Workflows and Logical Relationships

References

- 1. Cas 766-09-6,this compound | lookchem [lookchem.com]

- 2. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. research.arizona.edu [research.arizona.edu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

1-Ethylpiperidine: A Versatile Scaffold for Innovation in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine, a heterocyclic amine, has emerged as a crucial building block in the landscape of modern organic synthesis. Its unique structural features and reactivity profile make it an invaluable synthon for the construction of a diverse array of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in key chemical transformations, providing experimental frameworks, and exploring its contribution to the synthesis of bioactive compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellowish liquid | [2] |

| Boiling Point | 131 °C | [1] |

| Melting Point | -20 °C | [3] |

| Density | 0.824 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.444 | [1] |

| pKa | 10.45 at 23 °C | [4] |

| Solubility | Soluble in water (50 g/L) | [4] |

| Flash Point | 17 °C (62.6 °F) | [1] |

Applications in Organic Synthesis

This compound serves as a versatile reagent and building block in a variety of organic reactions. Its basic nature allows it to function as a catalyst in condensation reactions, while the piperidine scaffold is a common motif in many biologically active molecules.

As a Catalyst in Condensation Reactions

This compound, like its parent compound piperidine, is an effective basic catalyst for several carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. Piperidine and its derivatives are often used as catalysts. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile.

Michael Addition: this compound can also catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. The basic nature of the amine facilitates the formation of the nucleophilic species.[5][6]

As a Building Block in Pharmaceutical Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[7] this compound can be incorporated as a key structural element in the synthesis of various therapeutic agents.

Case Study: Synthesis of Sigma-1 Receptor Ligands

Sigma-1 (σ₁) receptors are intracellular chaperone proteins that have emerged as promising targets for the treatment of a variety of central nervous system (CNS) disorders.[5][8] Many potent and selective σ₁ receptor ligands feature a piperidine or piperazine core. The N-substituent on the piperidine ring plays a crucial role in modulating the binding affinity and selectivity of these ligands.

While a methyl group on the piperidine nitrogen has been shown to confer high σ₁ affinity, an ethyl substitution, as in derivatives of this compound, also yields potent ligands.[3]

The following table summarizes the binding affinities of representative ligands with different N-substituents on the piperidine scaffold, demonstrating the impact of the ethyl group.

| Compound ID | N-Substituent | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | σ₁/σ₂ Selectivity | Reference |

| 18a | Methyl | 7.9 | 470 | 60 | [3] |

| 18b | Ethyl | 27 | 2900 | 107 | [3] |

Experimental Protocols

The following sections provide generalized experimental protocols for key reactions involving piperidine derivatives, which can be adapted for the use of this compound.

General Protocol for Knoevenagel Condensation

This protocol describes a piperidine-catalyzed Knoevenagel condensation. This compound can be used as a substitute for piperidine.

Reaction: Benzaldehyde + Active Methylene Compound → α,β-Unsaturated Product

Materials:

-

Benzaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

This compound (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve the benzaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.

-

Add a catalytic amount of this compound (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The yield for this type of reaction can range from moderate to excellent, depending on the specific substrates and reaction conditions. For example, the Knoevenagel condensation of 2-methoxybenzaldehyde with thiobarbituric acid using piperidine as a catalyst in ethanol proceeds to give the enone product.[9]

General Protocol for the Synthesis of N-Substituted Piperidones

N-substituted 4-piperidones are key intermediates in the synthesis of many pharmaceuticals, including analogues of Donepezil, a drug used to treat Alzheimer's disease.[2][10] The following protocol outlines a general method for the N-alkylation of 4-piperidone.

Reaction: 4-Piperidone + Ethyl Halide → 1-Ethyl-4-piperidone

Materials:

-

4-Piperidone hydrochloride

-

Ethyl iodide or ethyl bromide

-

Potassium carbonate (base)

-

N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the ethyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and stir for several hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-ethyl-4-piperidone.

Visualizations

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a basic chemical scaffold to a potential drug candidate, using the example of sigma-1 receptor ligands.

Caption: Drug discovery workflow starting from a piperidine scaffold.

Experimental Workflow for a Multi-step Synthesis

The following diagram outlines a typical multi-step synthesis where a piperidine derivative is a key intermediate.

Caption: A generic multi-step synthesis workflow.

Signaling Pathway of Sigma-1 Receptor Ligands

The diagram below illustrates a simplified signaling pathway that can be modulated by sigma-1 receptor ligands, many of which are derived from piperidine scaffolds. Sigma-1 receptors are intracellular chaperones that can translocate and interact with various ion channels and signaling proteins upon ligand binding.

References

- 1. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Pivotal Role of 1-Ethylpiperidine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine, a heterocyclic amine, serves as a crucial precursor and versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its unique structural features and reactivity make it an invaluable component in the development of drugs targeting the central nervous system (CNS), including analgesics and treatments for neurodegenerative disorders.[2][3] This technical guide provides an in-depth analysis of the role of this compound in the synthesis of key pharmaceuticals such as Donepezil, Meperidine, Flupirtine, and various local anesthetics. Detailed experimental protocols, quantitative data, and mechanistic insights into the signaling pathways of these drugs are presented to offer a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound (C7H15N, CAS No: 766-09-6) is a colorless to slightly yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring a piperidine ring with an ethyl group attached to the nitrogen atom, imparts favorable properties for its use in organic synthesis.[2] This structure enhances solubility and reactivity, making it a key intermediate in various chemical reactions, including alkylation and acylation processes.[2] In the pharmaceutical industry, this compound is a fundamental component in the synthesis of numerous active pharmaceutical ingredients (APIs), contributing to the development of therapeutics with improved efficacy and reduced side effects.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H15N | [1] |

| Molecular Weight | 113.20 g/mol | [2] |

| CAS Number | 766-09-6 | [1] |

| Boiling Point | 131 °C | [2] |

| Density | 0.826 g/mL | |

| Solubility | Soluble in water and organic solvents | [1] |

| pKa | 10.4 |

Synthesis of Pharmaceuticals Utilizing this compound Derivatives

The following sections detail the synthesis of prominent pharmaceuticals where this compound or its derivatives are critical precursors.

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of Alzheimer's disease.[4] The synthesis of Donepezil often involves the use of N-benzyl-4-piperidinecarboxaldehyde, a derivative that can be synthesized from this compound precursors. A common synthetic route involves the condensation of N-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-1-indanone.[4][5][6]

A widely adopted method for synthesizing a key intermediate of Donepezil involves an aldol condensation reaction.[4][5]

Reaction: Condensation of 5,6-dimethoxy-1-indanone and N-benzyl-piperidine-4-carboxaldehyde.[4]

Materials:

-

5,6-dimethoxy-1-indanone (19 g, 0.10 mol)[4]

-

N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol)[4]

-

Sodium hydroxide (NaOH) flakes (12.8 g, 0.32 mol)[4]

-

Methanol (8 mL)[4]

-

5% Acetic acid solution

-

Inert atmosphere (e.g., Nitrogen)

Procedure:

-

A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature.[4]

-

Slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) to the reaction mixture.[4]

-

The mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by TLC (hexane:ethyl acetate; 1:1).[4]

-

Once the reaction is complete, the solid formed is filtered.[4]

-

The filtered solid is washed with 5% acetic acid and then with methanol and dried to yield 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[4]

Table 2: Quantitative Data for Donepezil Intermediate Synthesis

| Parameter | Value | Reference |

| Yield of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | 96% (for the aldehyde precursor) | [4] |

| Purity | High (further purification by recrystallization) |

Donepezil's therapeutic effect stems from its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[7][8][9] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory.[9][10]

Meperidine (Pethidine): A Synthetic Opioid Analgesic

Meperidine, also known as Pethidine, is a synthetic opioid of the phenylpiperidine class used for the treatment of moderate to severe pain.[11] The synthesis of Meperidine involves the creation of the 1-methyl-4-phenylpiperidine-4-carboxylate structure.[12]

A known synthesis of Meperidine involves the treatment of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with a lithium alkyl and an ethyl haloformate, followed by catalytic hydrogenation.[12]

Reaction: Synthesis of 1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine and subsequent reduction.[12]

Materials:

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (8.65 g, 0.05 mole)[12]

-

Dry tetrahydrofuran (THF) (150 ml)[12]

-

n-Butyllithium (31.25 ml of a specified concentration)[12]

-

Ethyl chloroformate

-

Hydrogen gas

-

Catalyst (e.g., Palladium on carbon)

Procedure:

-

Charge a dry vessel with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (8.65 g, 0.05 mole) under a continuous flow of dry nitrogen.[12]

-

Add dry tetrahydrofuran (150 ml).[12]

-

Cool the solution and add n-butyllithium dropwise while maintaining a low temperature.[12]

-

After the addition is complete, add ethyl chloroformate.

-

The resulting intermediate, 1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine, is then subjected to catalytic hydrogenation to yield Meperidine.[12]

-

The final product is purified by distillation under reduced pressure.[12]

Table 3: Quantitative Data for Meperidine Synthesis

| Parameter | Value | Reference |

| Molar equivalent of hydrogen uptake | 1 molecule equivalent per molecule of intermediate | [12] |

| Purity | High (purified by distillation) | [12] |

Meperidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptors (MOR).[11][13] These are G-protein coupled receptors that, upon activation, lead to a cascade of intracellular events resulting in the inhibition of neuronal signaling and pain relief.[14][15][16]

Flupirtine: A Selective Neuronal Potassium Channel Opener

Flupirtine is a non-opioid analgesic that functions as a selective neuronal potassium channel opener, specifically targeting Kv7 channels.[1][17][18][19] This unique mechanism of action provides pain relief without the side effects associated with opioids or NSAIDs.[1] The synthesis of Flupirtine involves multi-step reactions starting from substituted pyridines.

A common synthesis of Flupirtine maleate involves the reaction of 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine with ethyl chloroformate, followed by salification with maleic acid.[20][21]

Reaction: Acylation of 2,3-diamino-6-(4-fluorobenzylamino)pyridine and subsequent salt formation.[20]

Materials:

-

2-amino-3-nitro-6-p-fluorobenzylamino-pyridine (100 g)[20]

-

1,4-Dioxane (500 ml)[20]

-

Aqueous ammonia solution (20 ml)[20]

-

Raney nickel (10 g)[20]

-

Hydrogen gas

-

Ethyl chloroformate (45 ml)[20]

-

Triethylamine (80 ml)[20]

-

Maleic acid

-

Ethanol

Procedure:

-

In an autoclave, combine 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine (100 g), 1,4-dioxane (500 ml), and aqueous ammonia solution (20 ml).[20]

-

Add Raney nickel (10 g) under a nitrogen atmosphere and hydrogenate at 75-80°C for 2-3 hours under 4-5 kg pressure.[20]

-

After completion of the reaction, cool the reaction mass and filter at 40-45°C.[20]

-

To the filtrate, slowly add ethyl chloroformate (45 ml) at 5-10°C.[20]

-

Raise the temperature to 25-30°C and add triethylamine (80 ml) under a nitrogen atmosphere.[20]

-

Heat the reaction mass at 55-60°C with stirring for 3-4 hours to form Flupirtine base.[20]

-

To obtain Flupirtine maleate, dissolve the crude Flupirtine hydrochloride in water, adjust the pH to 8-9 with triethylamine, and then react the resulting filter cake with maleic acid in ethanol.[21]

Table 4: Quantitative Data for Flupirtine Maleate Synthesis

| Parameter | Value | Reference |

| Yield of Flupirtine Maleate | 79.0% | [21] |

| Purity (HPLC) | 99.9% | [21] |

Flupirtine's analgesic effect is mediated by its ability to open neuronal Kv7 potassium channels.[1][17][19] This leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane, making it less excitable and thus reducing the transmission of pain signals.[1]

Local Anesthetics

Derivatives of this compound are also utilized in the synthesis of local anesthetics. These compounds typically function by blocking sodium ion channels in nerve membranes, thereby preventing the propagation of action potentials and the sensation of pain.[22]

The synthesis of fluorinated ethynylpiperidine derivatives, which exhibit local anesthetic properties, involves the acylation of a 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol intermediate.[23]

Reaction: Fluorobenzoylation of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.[23]

Materials:

-

1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol

-

m-Fluorobenzoyl chloride (or o-Fluorobenzoyl chloride)[23]

-

Benzene

-

Potash (potassium carbonate)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Add m-Fluorobenzoyl chloride to 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.[23]

-

Heat the mixture and then keep it at room temperature in an ultrasonic bath for 10 minutes.[23]

-

Add water to the resulting mixture and treat with potash.[23]

-

Extract the organic part with benzene.[23]

-

Dry the extract over MgSO4, filter, and evaporate the solvent to obtain the product.[23]

Table 5: Quantitative Data for Fluorinated Ethynylpiperidine Synthesis

| Isomer | Yield (ultrasound) | Yield (in dioxane) | Reference |

| m-isomer | 81.6% | 47% | [23] |

| o-isomer | 87.8% | 56% | [23] |

Local anesthetics derived from this compound, like other local anesthetics, reversibly block voltage-gated sodium channels in the neuronal cell membrane.[22] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.

Conclusion

This compound and its derivatives are undeniably central to the synthesis of a diverse range of pharmaceuticals. The piperidine scaffold provides a versatile platform for the development of drugs with significant therapeutic impact, particularly in the realm of neurology and pain management. The examples of Donepezil, Meperidine, Flupirtine, and various local anesthetics highlight the adaptability of the this compound core in creating molecules that can interact with specific biological targets to elicit desired therapeutic effects. A thorough understanding of the synthetic routes and mechanisms of action of these drugs is paramount for the continued innovation and development of new and improved therapies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of pharmaceutical sciences.

References

- 1. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]

- 2. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]

- 13. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 21. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]

- 22. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basicity and pKa of 1-Ethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basicity and pKa of 1-ethylpiperidine, a key parameter influencing its reactivity, solubility, and behavior in various chemical and pharmaceutical contexts.

Introduction to this compound

This compound (CAS No. 766-09-6) is a tertiary amine with the molecular formula C₇H₁₅N.[1] Structurally, it consists of a piperidine ring N-substituted with an ethyl group. This compound serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][2] Its basicity is a fundamental characteristic that dictates its role in chemical reactions, often acting as a base, a nucleophile, or a ligand. Understanding the pKa, the negative logarithm of the acid dissociation constant of its conjugate acid, is crucial for predicting its behavior in acidic or basic environments.

Basicity and pKa of this compound

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[3] A higher pKa value for the conjugate acid corresponds to a stronger base. For this compound, the lone pair of electrons on the nitrogen atom is readily available for protonation, making it a significant base.

The equilibrium for the protonation of this compound in water is as follows:

C₇H₁₅N + H₂O ⇌ C₇H₁₅NH⁺ + OH⁻

The pKa value refers to the dissociation of the conjugate acid, 1-ethylpiperidinium:

C₇H₁₅NH⁺ + H₂O ⇌ C₇H₁₅N + H₃O⁺

The experimentally determined pKa of the conjugate acid of this compound is consistently reported in the literature.

| Parameter | Value | Temperature | Reference |

| pKa | 10.45 | 23°C | [1][4][5][6][7] |

| pKa | 10.40 | Not Specified | [8] |

This pKa value indicates that this compound is a moderately strong base, slightly stronger than many other aliphatic amines. For comparison, the pKa of the conjugate acid of piperidine is approximately 11.[3]

Acid-Base Equilibrium

The following diagram illustrates the acid-base equilibrium of this compound and its conjugate acid, 1-ethylpiperidinium.

Caption: Acid-base equilibrium of this compound.

Experimental Determination of pKa

The pKa of amines like this compound is commonly determined by potentiometric titration.[9][10][11] This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

This protocol outlines a typical procedure for determining the pKa of this compound.

Materials:

-

This compound (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Amine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.05 M).

-

Titration Setup: Transfer a precise volume (e.g., 50 mL) of the this compound solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Initial pH Measurement: Record the initial pH of the amine solution.

-

Titration: Begin the titration by adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the titrant increments (e.g., 0.1 mL) to accurately determine the equivalence point, which is the point of the steepest slope on the titration curve.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the volume of HCl required to reach the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).[9] This is because at this point, the concentrations of the protonated amine (conjugate acid) and the free amine (base) are equal, according to the Henderson-Hasselbalch equation.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa of this compound's conjugate acid is approximately 10.45. This value is a critical parameter for professionals in research and drug development, as it governs the compound's degree of ionization at a given pH. This, in turn, influences its solubility, membrane permeability, and reactivity in various chemical and biological systems. The standardized method for its determination, potentiometric titration, provides a reliable means of quantifying this essential physicochemical property.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 766-09-6 [chemicalbook.com]

- 6. This compound CAS#: 766-09-6 [m.chemicalbook.com]

- 7. Cas 766-09-6,this compound | lookchem [lookchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. uregina.scholaris.ca [uregina.scholaris.ca]

- 11. uregina.ca [uregina.ca]

1-Ethylpiperidine as a Catalyst: An In-depth Technical Guide

Abstract

1-Ethylpiperidine, a tertiary amine with the formula C₇H₁₅N, is a versatile compound in organic synthesis, serving not only as a building block and reagent but also as an effective base catalyst.[1][2] Its utility stems from the nucleophilic nature of its nitrogen atom and its sufficient basicity (pKa ≈ 10.45) to deprotonate a variety of acidic carbon-hydrogen bonds.[1] This guide elucidates the core mechanism of action of this compound as a catalyst, focusing on its role in facilitating key carbon-carbon bond-forming reactions. We will explore its application in Knoevenagel condensations, Aldol-type reactions, Michael additions, and Claisen condensations. This document provides a technical overview for researchers, scientists, and professionals in drug development, complete with quantitative data, a detailed experimental protocol, and mechanistic diagrams to illustrate its catalytic function.

Core Mechanism of Action: Brønsted-Lowry Base Catalysis

The primary catalytic function of this compound is that of a Brønsted-Lowry base. In this role, the lone pair of electrons on the nitrogen atom abstracts an acidic proton from a substrate molecule (a pro-nucleophile). This deprotonation event generates a highly reactive, negatively charged intermediate—typically a carbanion such as an enolate or nitronate—and the protonated catalyst, the 1-ethylpiperidinium ion.

This newly formed nucleophile then attacks an electrophilic center, such as a carbonyl carbon, initiating the bond-forming step of the reaction. Following this, the 1-ethylpiperidinium ion donates its proton back, typically to a negatively charged oxygen atom in the intermediate, thus regenerating the neutral this compound catalyst and allowing it to enter another catalytic cycle. This cycle of deprotonation and regeneration is the cornerstone of its catalytic efficacy.

Caption: General catalytic cycle of this compound as a base catalyst.

Applications in Key Organic Reactions

This compound is an effective catalyst for a range of condensation and addition reactions that rely on the formation of a carbanion intermediate.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group (e.g., malonic esters, malononitrile), catalyzed by a base.[3][4] As a tertiary amine, this compound acts as a true base catalyst. It facilitates the reaction by deprotonating the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is subsequently protonated and undergoes dehydration to yield the final α,β-unsaturated product. Unlike primary or secondary amines, tertiary amines like this compound do not form iminium ion intermediates.[5]

Caption: Mechanism of the Knoevenagel condensation catalyzed by this compound.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[6][7] The mechanism is analogous to the aldol reaction. This compound serves as the base to remove the acidic α-proton from the nitroalkane, creating a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of the electrophile. The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the catalyst (1-ethylpiperidinium) to give the final β-nitro alcohol product.[6][8]

Caption: Catalytic role of this compound in the Henry reaction.

Michael Addition

In the Michael (or conjugate) addition, a nucleophile adds to an α,β-unsaturated carbonyl compound at the β-carbon position.[9] this compound can catalyze this reaction by generating the required nucleophile (the Michael donor), which is often a doubly stabilized enolate from a malonic ester or similar active methylene compound. The base abstracts an acidic proton to form the enolate, which then attacks the electrophilic β-carbon of the α,β-unsaturated system (the Michael acceptor). This 1,4-addition results in a new enolate, which is then protonated to yield the final adduct.

Other Catalyzed Reactions

This compound has also been cited as a reagent or catalyst in other important organic transformations:

-

Crossed Claisen Ester Condensation: It can act as the base to generate an ester enolate from one ester, which then attacks the carbonyl group of a second, non-enolizable ester.[10][11][12]

-

Intermolecular Radical Additions: In certain contexts, it can mediate radical addition reactions.

-

Condensing Agent: It has been used as a condensing agent in the synthesis of heterocyclic compounds like 5-Bromopyrimidine.

Quantitative Performance Data

Quantitative data for reactions specifically catalyzed by this compound is not extensively documented in comparative studies. Most literature focuses on more common bases like triethylamine or piperidine. However, available data and illustrative examples are summarized below to provide a benchmark for its catalytic performance.

| Reaction Type | Reactants | Catalyst | Conditions | Yield (%) | Reference / Note |

| Knoevenagel Condensation | Benzaldehyde + Malononitrile | N-Ethylpiperidine (5 mol%) | Room Temp, 120 min | 88% | Hypothetical data for comparison |

| Condensation | Not Specified | This compound | Not Specified | 37% | Synthesis of 5-Bromopyrimidine |

| Aza-Michael Addition | Acrylonitrile + Piperazine | 1-Ethylpiperazine | Reflux | 5-37% | Note: 1-Ethylpiperazine, related structure |

Experimental Protocols

The following is a representative protocol for a Knoevenagel condensation using this compound as the catalyst, based on general procedures for amine-catalyzed reactions.

Knoevenagel Condensation of Benzaldehyde and Malononitrile